tert-Butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate
Description
tert-Butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group and a 2-hydroxypropyl substituent. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of carbazole derivatives with biological activity.
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-10(15)9-13-5-7-14(8-6-13)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZECLTNHJKKPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680867 | |
| Record name | tert-Butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745738-05-0 | |
| Record name | tert-Butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-hydroxypropyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In the field of organic chemistry, tert-Butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized as a building block for the preparation of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that enhance its reactivity and compatibility with different chemical processes.
Table 1: Comparison of Synthetic Applications
| Compound | Application |
|---|---|
| This compound | Intermediate in organic synthesis |
| tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Similar applications in drug synthesis |
| 1-Boc-piperazine | Commonly used in organic synthesis |
Biology
In biological research, this compound is instrumental in studying the interactions of piperazine derivatives with biological macromolecules such as enzymes and receptors. Its conformational flexibility facilitates favorable interactions, making it a valuable tool in drug discovery and development.
Case Study: Anticancer Activity
Research has indicated that this compound exhibits potential anticancer properties. In vitro studies demonstrated its ability to inhibit cell proliferation in breast and colon cancer cell lines, suggesting its utility in developing novel cancer therapies.
Medicine
The compound has been explored for its pharmacological properties, particularly in the development of drugs targeting various diseases, including cancer and neurological disorders. Its ability to modulate enzyme activity positions it as a candidate for therapeutic agents.
Table 2: Pharmacological Properties
| Property | Description |
|---|---|
| Antimicrobial Activity | Potential effects against various pathogens |
| Anticancer Potential | Inhibition of cancer cell proliferation |
| Enzyme Inhibition | Interaction with enzymes involved in metabolism |
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. It is also employed in formulating coatings, adhesives, and polymers due to its favorable chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Stability and Reactivity
- Acid Sensitivity: Compounds like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) degrade in simulated gastric fluid due to labile oxazolidinone and triazole groups . In contrast, tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate exhibits high stability under similar conditions .
- Thermal Stability: The hydroxyl group in the target compound may reduce thermal stability compared to non-polar derivatives like tert-butyl 4-methylpiperazine-1-carboxylate (m.p. >100°C) .
Pharmacological and Toxicological Profiles
- Toxicity: tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate is classified as acutely toxic (Category 4, H302) , whereas the target compound’s hydroxyl group may mitigate toxicity through improved metabolic clearance.
- Bioactivity : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate) show enhanced binding to hydrophobic enzyme pockets .
Biological Activity
Tert-butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 254.33 g/mol. The compound features a piperazine ring substituted with a tert-butyl group and a hydroxypropyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. It is believed to modulate the activity of specific receptors or enzymes, potentially affecting signaling pathways involved in various physiological processes. The conformational flexibility of the piperazine ring enhances favorable interactions with these macromolecules, contributing to its biological effects.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial effects against various pathogens.
- Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines .
- Enzyme Inhibition : It has been investigated for its role as an inhibitor of certain enzymes involved in metabolic pathways, which may have implications for drug development.
Data Table: Biological Activity Summary
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, the compound was tested against several human cancer cell lines. Results indicated significant growth inhibition in MCF-7 (breast) and HT29 (colon) cancer cells, with IC50 values in the micromolar range. These findings suggest that further investigation into its mechanism of action could yield valuable insights into its therapeutic potential .
Case Study 2: Antimicrobial Effects
Another study focused on the antimicrobial activity of this compound against common bacterial strains. The results demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This positions the compound as a promising candidate for further development into antimicrobial agents .
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate via nucleophilic substitution?
- Methodological Answer: The compound is commonly synthesized through nucleophilic substitution using tert-butyl piperazine-1-carboxylate derivatives and halogenated precursors. Key conditions include:
- Solvent: 1,4-Dioxane or THF for solubility and stability of intermediates .
- Base: Potassium carbonate (K₂CO₃) to deprotonate the piperazine nitrogen and drive the reaction .
- Temperature: Reflux (110°C) for 12 hours to ensure completion .
- Purification: Silica gel chromatography with gradients of hexane/ethyl acetate (8:1 to 4:1) yields ~80–88% purity .
Q. How can researchers validate the purity and identity of this compound post-synthesis?
- Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: and NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (~1.4 ppm) and piperazine protons (~3.4–3.6 ppm) .
- Mass Spectrometry (MS): ESI-MS detects the molecular ion ([M+H]⁺) at m/z 229–243, depending on derivatives .
- Chromatography: HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. How do stereochemical outcomes in multi-step syntheses involving this compound impact downstream applications?
- Methodological Answer: Stereochemistry is critical for biological activity and crystallization. For example:
- Reductive Amination: Use of NaHB(OAc)₃ in DCM with HOAc selectively generates cis- or trans-cyclohexyl derivatives, confirmed by NMR coupling constants .
- Catalytic Asymmetric Reactions: CuH/Pd-catalyzed hydroarylation achieves enantioselectivity (>90% ee), validated by chiral HPLC .
- Resolution: Diastereomeric salts or chiral columns separate enantiomers for structure-activity studies .
Q. What crystallographic strategies resolve molecular conformation and hydrogen-bonding networks in this compound?
- Methodological Answer:
- X-ray Diffraction: Single-crystal X-ray analysis (e.g., using SHELXL) refines anisotropic displacement parameters and confirms bond lengths/angles (e.g., C–O = 1.23 Å, C–N = 1.47 Å) .
- Hydrogen Bonding: Graph set analysis (e.g., Etter’s rules) identifies motifs like chains involving hydroxyl and carboxylate groups, stabilizing crystal packing .
- Software: WinGX and ORTEP visualize thermal ellipsoids and generate publication-quality figures .
Q. How can researchers reconcile discrepancies in reaction yields reported for similar synthetic routes?
- Methodological Answer: Yield variations arise from:
- Reagent Ratios: Excess piperazine derivatives (1.5 equiv) improve yields to >80% by mitigating steric hindrance .
- Workup Protocols: Inadequate extraction (e.g., using diethyl ether vs. DCM) may reduce recovery .
- Catalyst Degradation: Pd catalysts in asymmetric reactions require strict anhydrous conditions to prevent deactivation .
Recommendation: Replicate procedures with controlled variables (e.g., inert atmosphere, stoichiometry) and report deviations transparently.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
